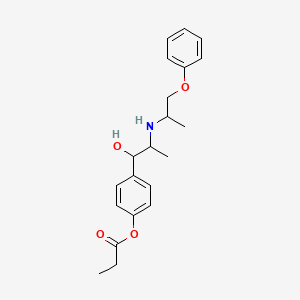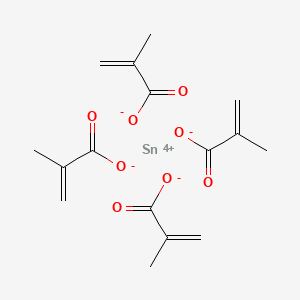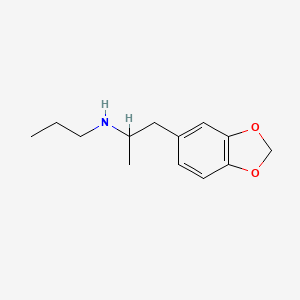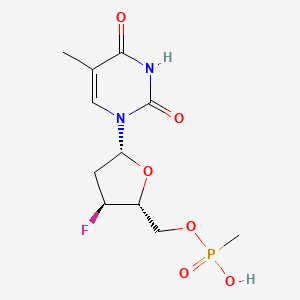
Thymidine, 3'-deoxy-3'-fluoro-, 5'-(hydrogen methylphosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog. This compound is structurally similar to thymidine, a nucleoside component of DNA, but with specific modifications: a fluorine atom replaces the hydroxyl group at the 3’ position, and a hydrogen methylphosphonate group is attached at the 5’ position. These modifications can significantly alter the compound’s chemical properties and biological activity, making it useful in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) typically involves multiple steps. One common method starts with thymidine as the base molecule. The hydroxyl group at the 3’ position is replaced with a fluorine atom through a nucleophilic substitution reaction. This step often uses reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .
The introduction of the hydrogen methylphosphonate group at the 5’ position can be achieved through a phosphonylation reaction. This involves reacting the 5’-hydroxyl group of the fluorinated thymidine with a methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis modules. These modules can precisely control reaction conditions such as temperature, pressure, and reagent concentrations, ensuring consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the fluorine and methylphosphonate groups provide some resistance to oxidation.
Reduction: Reduction reactions are less common due to the stability of the fluorine and phosphonate groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3’ position where the fluorine atom can be replaced under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles such as thiols or amines can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily by incorporating into DNA during replication. The fluorine atom at the 3’ position prevents further elongation of the DNA strand, effectively halting DNA synthesis. This mechanism is particularly useful in targeting rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): Similar in structure but lacks the hydrogen methylphosphonate group.
Azidothymidine (AZT): Another thymidine analog used as an antiretroviral drug.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) is unique due to its dual modifications. The fluorine atom enhances its stability and resistance to enzymatic degradation, while the hydrogen methylphosphonate group provides additional chemical versatility. These features make it a valuable tool in both research and clinical settings .
Eigenschaften
CAS-Nummer |
139459-43-1 |
|---|---|
Molekularformel |
C11H16FN2O6P |
Molekulargewicht |
322.23 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H16FN2O6P/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(20-9)5-19-21(2,17)18/h4,7-9H,3,5H2,1-2H3,(H,17,18)(H,13,15,16)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
ZDXSFTCMMYNLEF-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)O)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


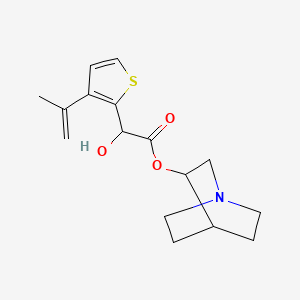
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
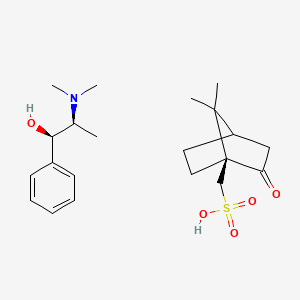
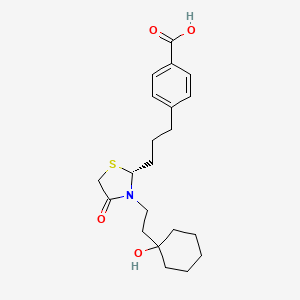
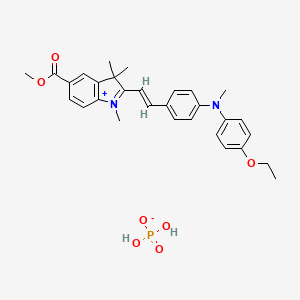
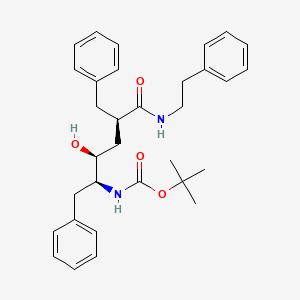
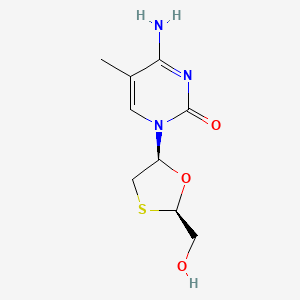

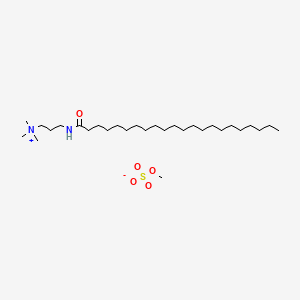
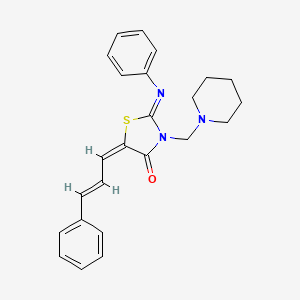
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
